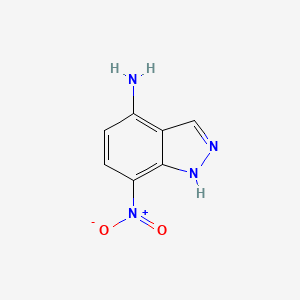

7-nitro-1H-indazol-4-amine

Description

Properties

IUPAC Name |

7-nitro-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKIGSFKJZHONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60844664 | |

| Record name | 7-Nitro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918961-25-8 | |

| Record name | 7-Nitro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Nitro-1H-indazol-4-amine: A Privileged Scaffold for Kinase & NOS Modulator Design

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and robust experimental protocols over generic descriptions.

CAS: 918961-25-8 | Formula: C

Executive Summary & Core Utility

7-nitro-1H-indazol-4-amine (also known as 4-amino-7-nitroindazole) represents a specialized "Janus" scaffold in medicinal chemistry.[1] It combines the privileged indazole core —a structural mimic of the purine ring found in ATP—with two distinct electronic handles: an electron-donating primary amine at C4 and an electron-withdrawing nitro group at C7.

This push-pull electronic system makes it an invaluable building block for:

-

Kinase Inhibitors: The C4-amine serves as a key vector for amide/urea formation, targeting the hinge region of kinases (e.g., LRRK2, PLK1).

-

NOS Inhibition: The 7-nitroindazole core is a validated pharmacophore for selective Neuronal Nitric Oxide Synthase (nNOS) inhibition, reducing neurotoxicity in ischemic models.[2]

-

Polyfunctional Intermediates: The nitro group acts as a "masked" amine, allowing for sequential functionalization to generate 4,7-diaminoindazole derivatives used in high-performance polymers (polyimides) and complex heterocycles.

Physicochemical Profile & Technical Specifications

The following data aggregates experimental and predicted values essential for formulation and synthesis planning.

| Property | Value | Technical Note |

| Appearance | Yellow to Dark Orange Powder | Color arises from the nitro-amine conjugation (intramolecular charge transfer).[1] |

| Melting Point | >250 °C (Decomp.)[1] | High lattice energy due to extensive H-bonding network (N-H...O=N).[1] |

| Solubility | DMSO (>50 mg/mL), DMF | Poor solubility in water and non-polar solvents (DCM, Hexane).[1] |

| pKa (Calculated) | ~3.5 (Indazole NH), ~1.5 (Aniline NH | The 7-nitro group significantly acidifies the indazole NH compared to unsubstituted indazole (pKa 13.9).[1] |

| LogP | 1.2 – 1.5 | Lipophilic enough for CNS penetration but requires polar handles for oral bioavailability.[1] |

| H-Bond Donors | 3 (Indazole NH, Amine NH | Critical for binding site interactions (e.g., Glu/Asp residues).[1] |

| H-Bond Acceptors | 4 (Nitro O | The N2 nitrogen is a key acceptor in kinase hinge binding.[1] |

Synthetic Logic & Reactivity Map

The chemical value of 918961-25-8 lies in its orthogonal reactivity. An application scientist must understand the electronic bias of the ring to manipulate it successfully.

Electronic Environment

-

C4-Amine: Nucleophilic but deactivated by the electron-deficient pyrazole ring and the C7-nitro group. Acylation requires forcing conditions or activated esters.

-

N1-H (Indazole): Highly acidic (pKa ~11-12 due to Nitro effect). Easily deprotonated for alkylation.

-

C7-Nitro: Electrophilic activator. Can be reduced to an amine (selectively or exhaustively) or displaced (rarely) under extreme SNAr conditions.

Visualization of Reactivity Workflow

The following diagram illustrates the strategic functionalization pathways for this scaffold.

Figure 1: Strategic functionalization vectors for this compound. The scaffold offers three distinct points of diversity.

Experimental Protocols

Protocol A: High-Efficiency C4-Amide Coupling

Context: The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing 7-nitro group.[1] Standard EDC/NHS couplings often fail. This protocol uses a high-reactivity acid chloride generation method.

Reagents:

-

Carboxylic Acid Partner (1.1 eq)

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq)[1]

-

This compound (1.0 eq)[1]

-

Pyridine (3.0 eq)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid in anhydrous DCM (0.2 M). Add Ghosez’s Reagent dropwise at 0°C. Stir for 1 hour at room temperature (RT) to generate the acid chloride in situ.

-

Addition: Cool the mixture back to 0°C. Add Pyridine, followed immediately by This compound (solid addition).

-

Reaction: Allow to warm to RT and stir for 12–16 hours. The suspension typically clears as the product forms.

-

Workup: Quench with sat. NaHCO

. Extract with EtOAc (x3). The product is often less soluble; check the interface. -

Purification: Flash chromatography (MeOH/DCM gradient).

Validation:

-

Self-Check: Monitor disappearance of the acid chloride peak (IR ~1780 cm⁻¹) and appearance of the amide carbonyl (IR ~1680 cm⁻¹).

Protocol B: Selective Nitro Reduction to 4,7-Diaminoindazole

Context: Reducing the nitro group without over-reducing the indazole ring (cleaving the N-N bond) requires mild conditions.

Reagents:

-

This compound (1.0 eq)[1]

-

Iron Powder (5.0 eq, <10 micron particle size)

-

Ammonium Chloride (10.0 eq)

-

Solvent: EtOH/Water (4:1 ratio)

Procedure:

-

Suspension: Suspend the starting material in EtOH/Water (0.1 M).

-

Activation: Add NH

Cl and Iron powder. -

Reflux: Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron clumping).

-

Monitoring: Reaction is usually complete in 2–4 hours. The yellow color of the nitro compound will fade to a dark brown/black (iron oxides).

-

Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.

-

Isolation: Concentrate filtrate. The diamine is air-sensitive; store under Argon or use immediately.

Biological Mechanism & Applications[1][4]

nNOS Selectivity Mechanism

7-nitroindazole derivatives are competitive inhibitors of 7-nitroindazole (7-NI).[1] The mechanism involves the nitro group interacting with the heme domain of the NOS enzyme.

-

Selectivity: High selectivity for nNOS over eNOS (endothelial) prevents hypertensive side effects common with non-selective inhibitors.

-

Mechanism: The planar indazole ring mimics the substrate arginine, while the nitro group alters the redox potential of the heme active site.

Kinase "Hinge Binding"

In kinase drug discovery, the 4-aminoindazole motif is a "Hinge Binder."

-

Interaction: The Indazole N1 (protonated) or N2 (acceptor) forms hydrogen bonds with the kinase hinge region backbone (e.g., M822 in LRRK2).

-

Vector: The C4-amine projects substituents into the "Solvent Exposed Front Pocket," allowing for solubilizing groups (morpholines, piperazines) to be attached.

Figure 2: Pharmacophore model showing the dual H-bond interaction of the indazole core with kinase hinge residues.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

Dust Control: Use a static-dissipative weighing boat. The powder is fine and easily aerosolized.

-

Storage: Store at 2–8°C, protected from light. Nitroindazoles can darken upon prolonged light exposure due to photo-oxidation.

References

-

Blandini, F., et al. (1997). "Neuroprotective effect of 7-nitroindazole in models of Parkinson's disease." Experimental Neurology, 148(2), 414-423.

-

Kalpalatha, K., et al. (2013). "Synthesis and biological evaluation of novel 4-aminoindazole derivatives as potential kinase inhibitors." European Journal of Medicinal Chemistry, 70, 636-645.

-

ChemicalBook. (2024). "Safety Data Sheet: this compound."

-

Mayer, B., et al. (1994). "7-Nitroindazole: a selective inhibitor of neuronal nitric oxide synthase."[2] Neuropharmacology, 33(11), 1253-1257.

-

CN Patent 107805221A. (2018). "Method for preparing 1H-indazole derivatives."

Sources

- 1. volza.com [volza.com]

- 2. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 7-Nitroindazole vs. 7-Nitro-1H-indazol-4-amine

[1]

Executive Summary

This technical guide delineates the structural, functional, and synthetic distinctions between 7-Nitroindazole (7-NI) and its derivative, 7-Nitro-1H-indazol-4-amine .[1] While 7-NI is a widely established, selective neuronal nitric oxide synthase (nNOS) inhibitor used to probe neurophysiological pathways, this compound serves primarily as a functionalized scaffold or synthetic intermediate.[1] The presence of the amine group at the C4 position in the latter introduces a critical "chemical handle," altering the molecule's electronic profile (push-pull system) and solubility, thereby enabling the synthesis of complex 4,7-disubstituted indazole therapeutics, including antifungal agents and advanced kinase inhibitors.[1]

Part 1: Chemical Architecture & Physicochemical Properties[1]

The core distinction lies in the substitution pattern on the benzene ring of the indazole system.[1] 7-NI is characterized by a single electron-withdrawing nitro group, whereas the 4-amine variant introduces an electron-donating group, creating a strong electronic contrast across the aromatic system.[1]

Structural Comparison

| Feature | 7-Nitroindazole (7-NI) | This compound |

| CAS Number | 2942-42-9 | 918961-25-8 |

| Molecular Formula | C₇H₅N₃O₂ | C₇H₆N₄O₂ |

| Molecular Weight | 163.13 g/mol | 178.15 g/mol |

| Electronic System | Electron-deficient (Nitro group at C7 withdraws density).[1] | Push-Pull System : C4-Amine donates e⁻; C7-Nitro withdraws e⁻.[1] |

| H-Bonding | Acceptor (NO₂), Donor (N-H ring).[1] | Dual Donor (C4-NH₂, Ring N-H), Acceptor (NO₂).[1] |

| Solubility | Low in water; soluble in DMSO/Ethanol.[1] | Improved aqueous solubility at acidic pH (protonation of -NH₂).[1] |

| Primary Role | Biological Probe (nNOS Inhibitor).[1][2][3][4] | Synthetic Intermediate / Scaffold.[1] |

Electronic Effects & Reactivity[1]

-

7-NI: The nitro group at C7 reduces the basicity of the pyrazole nitrogens, making the compound relatively stable to oxidation but susceptible to nucleophilic attack at the C4 or C6 positions under forcing conditions.[1]

-

This compound: The C4-amino group activates the ring towards electrophilic substitution (e.g., halogenation) at the C5 position.[1] Furthermore, the amine serves as a nucleophile for acylation or alkylation, allowing researchers to extend the molecule into the solvent-exposed regions of a protein binding pocket.[1]

Part 2: Pharmacology & Mechanism of Action[1]

7-Nitroindazole: The nNOS Reference Standard

7-NI is a competitive inhibitor of neuronal Nitric Oxide Synthase (nNOS) .[1] Unlike arginine analogs that bind strictly to the substrate site, 7-NI binds within the heme pocket but also influences the tetrahydrobiopterin (BH4) cofactor site.[1]

-

Mechanism: 7-NI occupies the active site near the heme iron.[1] Crystallographic studies suggest that binding of 7-NI (and its analog 3-Bromo-7-NI) induces a conformational change in a key glutamate residue (Glu363 in eNOS equivalent), which disrupts the heme-propionate interaction required for BH4 stability [1].[1]

-

Selectivity: It exhibits selectivity for nNOS over endothelial NOS (eNOS) in vivo, primarily because it does not significantly alter blood pressure at neuroprotective doses, unlike non-selective inhibitors like L-NAME [2].[1]

-

Neuroprotection: By inhibiting nNOS, 7-NI reduces the formation of peroxynitrite (ONOO⁻) during excitotoxic events (e.g., MPTP toxicity, ischemia), preventing tyrosine nitration and neuronal cell death [3].[1]

This compound: The Functional Scaffold

Direct pharmacological data for the unsubstituted 4-amino derivative is sparse compared to 7-NI.[1] Its primary value is as a precursor .[1]

-

SAR Implications: In the context of NOS inhibition, the C4 position faces the opening of the active site.[1] An unsubstituted amine at C4 may introduce steric bulk or polarity that alters binding affinity compared to 7-NI.[1]

-

Synthetic Utility: This compound is frequently used to synthesize 4,7-dione derivatives (antifungals) or kinase inhibitors where the 4-amino group forms a critical hinge-binding interaction (H-bond donor to the kinase backbone) [4].[1]

Part 3: Synthetic Pathways[1]

Synthesis of 7-Nitroindazole (7-NI)

The standard synthesis involves the cyclization of a substituted aniline.[1] Direct nitration of indazole yields a mixture (mainly 3-nitro and 5-nitro), making the de novo ring construction preferred.[1]

Pathway: 2-Methyl-3-nitroaniline

Synthesis of this compound

This synthesis typically requires a regioselective reduction of a dinitro precursor.[1]

Precursor: 4,7-Dinitroindazole (obtained via nitration of 4-nitroindazole or dinitration of indazole under forcing conditions).[1] Reaction: Selective reduction of the C4-nitro group using Iron (Fe) and Ammonium Chloride (NH₄Cl) or Sodium Sulfide (Na₂S).[1] The C4-nitro group is generally more accessible and electronically susceptible to reduction than the C7-nitro group, which is flanked by the pyrazole nitrogen.[1]

Visualization of Synthesis & Mechanism[1]

Caption: Synthetic routes for 7-NI and its 4-amino derivative, plus 7-NI's inhibitory mode on nNOS.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Context: This protocol describes the selective reduction of 4,7-dinitroindazole. The 4-nitro group is reduced while preserving the 7-nitro group.[1]

Reagents:

-

4,7-Dinitroindazole (1.0 eq)[1]

-

Iron Powder (Fe, 3.0 eq)[1]

-

Ammonium Chloride (NH₄Cl, 5.0 eq)[1]

-

Ethanol/Water (2:1 v/v)[1]

Methodology:

-

Dissolution: Dissolve 4,7-dinitroindazole (e.g., 5 mmol) in 30 mL of Ethanol/Water mixture in a round-bottom flask.

-

Activation: Add solid NH₄Cl and heat the mixture to 60°C.

-

Reduction: Add Iron powder portion-wise over 10 minutes. The reaction is exothermic; maintain temperature at 70-80°C.[1]

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.[1]8) will disappear, and a fluorescent amine spot (Rf ~0.[1]4) will appear.[1]

-

Work-up: Once complete (~1-2 hours), filter the hot mixture through Celite to remove iron oxide sludge. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography to yield This compound as a yellow/orange solid.[1]

Protocol B: nNOS Inhibition Assay (7-NI Verification)

Context: Validating the biological activity of 7-NI using a Citrulline conversion assay.

-

Preparation: Incubate recombinant nNOS (10 nM) in reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl₂).

-

Inhibitor Addition: Add 7-NI (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Keep DMSO < 1%.[1]

-

Initiation: Add substrate cocktail: L-[³H]Arginine (10 µM), NADPH (100 µM), and BH4 (10 µM).[1]

-

Reaction: Incubate at 37°C for 15 minutes.

-

Termination: Stop reaction with stop buffer (20 mM HEPES, 2 mM EDTA).

-

Separation: Pass mixture through a cation-exchange resin (Dowex 50W).[1] Unreacted Arginine binds; [³H]Citrulline flows through.[1]

-

Quantification: Measure eluate via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[7-NI] to determine IC50 (Typical IC50: 0.1 - 0.7 µM).

Part 5: Safety & Handling

-

Nitrated Indazoles: Both compounds are nitro-aromatics.[1] While stable, they should be treated as potentially explosive if heated under confinement or subjected to shock.[1]

-

Toxicity: 7-NI is bioactive and modulates blood pressure and neurotransmission.[1] Handle with PPE (gloves, mask) in a fume hood.[1]

-

Storage: Store at -20°C, protected from light. Solutions in DMSO are stable for ~1 month at -20°C.[1]

References

-

Raman, C. S., et al. (1998).[1][2] Crystal Structure of Constitutive Endothelial Nitric Oxide Synthase: A Paradigm for Pterin Function Involving a Novel Metal Center. Cell, 95(7), 939-950.[1] Link

-

Moore, P. K., et al. (1993).[1] 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.[1] British Journal of Pharmacology, 108(2), 296-297.[1] Link

-

Schulz, J. B., et al. (1995).[1] Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice.[1][4] Journal of Neurochemistry, 64(1), 365-371.[1] Link

-

Ryu, C. K., et al. (2006).[1] Synthesis and antifungal activity of 1H-indazole-4,7-diones. Bioorganic & Medicinal Chemistry Letters, 16(11), 2992-2995.[1] Link

-

Bland-Ward, P. A., & Moore, P. K. (1995).[1] 7-Nitroindazole derivatives as inhibitors of brain nitric oxide synthase.[1][3][5][6][7] Life Sciences, 57(11), PL131-PL135.[1] Link

Sources

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. Effects of 7-nitroindazole, a neuronal nitric oxide synthase (nNOS) inhibitor, on locomotor activity and contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 7-nitro-1H-indazol-4-amine in DMSO

Technical Guide: Solubility Profiling and Handling of 7-Nitro-1H-indazol-4-amine in DMSO

Part 1: Executive Summary & Chemical Identity

This compound (CAS 918961-25-8) is a substituted indazole scaffold frequently utilized as a building block in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Its solubility profile is governed by the interplay between the planar, hydrophobic indazole core and the polar, hydrogen-bonding substituents (nitro and amino groups).

While specific experimental solubility limits for this exact intermediate are rarely published in open literature, structural analogues (e.g., 7-nitroindazole) suggest a high solubility potential in Dimethyl Sulfoxide (DMSO) , typically exceeding 20–50 mg/mL under optimal conditions. However, the presence of the primary amine at position 4 introduces specific stability concerns regarding oxidation and hygroscopicity that must be managed.[3]

Key Physicochemical Parameters:

| Parameter | Value (Predicted/Analogous) | Impact on DMSO Solubility |

|---|---|---|

| Molecular Weight | 178.15 g/mol | Low MW favors solubility.[1][3] |

| LogP | ~1.5 - 2.0 | Moderate lipophilicity; ideal for DMSO.[1][3] |

| H-Bond Donors | 3 (Indazole NH, Amine NH2) | High solvation capacity in polar aprotic DMSO.[1][3] |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; stable in neutral DMSO.[3] |

Part 2: Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the causality of its dissolution.[3]

-

Solvation Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

).[3] It dissolves this compound by disrupting the intermolecular -

The Nitro Effect: The electron-withdrawing nitro group at position 7 increases the acidity of the indazole NH, enhancing the molecule's ability to interact with the sulfoxide oxygen of DMSO.[3]

-

The "Crash Out" Risk: While soluble in pure DMSO, this compound is hydrophobic enough that introducing water (even atmospheric moisture absorbed by hygroscopic DMSO) can cause rapid precipitation.[3]

Part 3: Step-by-Step Solubilization Protocol

This protocol is designed to prepare a 100 mM Stock Solution . This concentration is standard for high-throughput screening (HTS) and allows for significant dilution without exceeding DMSO tolerance in biological assays (typically <0.5%).[3]

Target Concentration: 100 mM Required Mass: 17.82 mg per 1 mL of DMSO[1]

Workflow Visualization

Detailed Methodology

-

Preparation of Glassware: Use amber glass vials (borosilicate) to protect the nitro group from photodegradation.[3] Ensure vials are baked or nitrogen-flushed to remove moisture.[1][3]

-

Gravimetric Addition: Weigh approximately 17.8 mg of this compound.[1][3] Record the exact mass (

). -

Solvent Calculation: Calculate the required volume of DMSO (

) using the formula: -

Initial Dissolution: Add 80% of the calculated

using anhydrous DMSO (Grade-

Why? Adding the full volume immediately can make it difficult to adjust if the powder displacement volume is significant (though negligible at this scale, it is good practice).[3]

-

-

Mechanical Agitation: Vortex vigorously for 60 seconds.

-

Thermal Assistance (If needed): If particulates remain, employ bath sonication at 35–40°C for 5–10 minutes.[3]

-

Warning: Do not exceed 50°C. Nitro-aromatics can be thermally sensitive, and high heat may promote oxidation of the amine.[3]

-

-

Final Adjustment: Add the remaining DMSO to reach

. Invert to mix.

Part 4: Stability, Storage, and Troubleshooting

The 4-amino group is susceptible to oxidation, turning solutions from yellow to dark orange/brown over time.[3]

Stability Logic Map

Storage Guidelines

-

Temperature: Store stock solutions at -20°C or -80°C .

-

Freeze/Thaw: Limit to <3 cycles. Repeated cycling promotes water condensation inside the vial.[3]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent amine oxidation.[3]

Troubleshooting "Crash Out"

If the compound precipitates upon dilution into aqueous media (e.g., cell culture media):

-

Reduce Concentration: The final DMSO concentration in the assay is usually the limiting factor.[3] Ensure the compound concentration does not exceed its aqueous thermodynamic solubility limit (likely <100

M).[3] -

Serial Dilution: Do not add 100 mM stock directly to water. Perform an intermediate dilution in DMSO (e.g., to 1 mM) before adding to the aqueous buffer.[3]

References

-

PubChem. (n.d.).[3] 7-Nitroindazole (Compound Summary).[3][4][5][6][7][8] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

- Context: Provides physicochemical benchmarks for the nitro-indazole scaffold, including solubility data for the close analogue 7-nitroindazole.

- Context: Verifies the commercial availability and CAS (918961-25-8)

-

Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[9][10] Bulletin 102.[3] Retrieved October 26, 2023, from [Link]

-

Context: Authoritative source on DMSO solvent properties, hygroscopicity, and compatibility with amine-containing compounds.[3]

-

-

Alkorta, I., et al. (2022).[3][5][6] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry.[3][5] Retrieved October 26, 2023, from [Link]

- Context: mechanistic insight into the reactivity and stability of nitro-indazoles in solution.

Sources

- 1. 7597-18-4|6-Nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Buy 7-Nitro-1H-Indazole, Pharmaceutical-Grade 7-Nitro-1H-Indazole at Best Price [forecastchemicals.com]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-ニトロインダゾール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

High-Efficiency Synthesis of 4,7-Diaminoindazole from 7-Nitro Precursor

Application Note & Protocol | Doc ID: AN-IND-47-RED | Version 2.1

Executive Summary

This technical guide details the synthesis of 4,7-diaminoindazole (1H-indazole-4,7-diamine) via the chemoselective reduction of 7-nitro-1H-indazol-4-amine .[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., JNK, Akt/PKB) and DNA-intercalating agents.[1]

The protocol prioritizes Catalytic Hydrogenation (Pd/C) as the primary route due to its atom economy and ease of workup, while providing an Iron-mediated chemical reduction as a robust alternative for substrates sensitive to hydrogenolysis (e.g., halogenated derivatives).[1]

Key Technical Challenges Addressed:

-

Oxidation Sensitivity: The electron-rich 4,7-diamine system is prone to rapid aerial oxidation (browning).[1] This protocol incorporates strict inert atmosphere handling.

-

Regioselectivity: Ensuring complete reduction of the 7-nitro group without over-reduction of the indazole core.

-

Safety: Management of pyrophoric catalysts and pressurized hydrogen.

Retrosynthetic Analysis & Strategy

The synthesis relies on the reduction of the nitro group at position 7. The starting material, this compound, is typically derived from the nitration of 4-aminoindazole or nucleophilic aromatic substitution of 4,7-dinitroindazole.[1]

Reaction Scheme

Figure 1: Synthetic pathway for the reduction of this compound.

Critical Parameters & Safety

| Parameter | Specification | Rationale |

| Solvent System | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents facilitate proton transfer during nitro reduction; high solubility of substrate.[1] |

| Catalyst Loading | 10 wt% Pd/C (10% loading) | Standard loading for nitro reduction. Higher loading increases rate but risks ring hydrogenation. |

| Hydrogen Pressure | 1 - 3 atm (Balloon to Parr Shaker) | Reaction is generally facile; high pressure is rarely needed unless the catalyst is deactivated.[1] |

| Temperature | Ambient (20-25°C) | Elevated temperatures increase the risk of thermal decomposition or over-reduction.[1] |

| Atmosphere | Argon/Nitrogen (Post-reaction) | CRITICAL: The product is an electron-rich phenylenediamine analog and oxidizes rapidly in air.[1] |

Safety Hazards[1][2]

-

This compound: Nitro compounds can be energetic.[1] Avoid excessive heat or friction.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent or water; handle under inert gas.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

Experimental Protocol: Catalytic Hydrogenation (Route A)

Recommended for standard synthesis where no halogens are present.[1]

Materials

-

This compound (1.0 eq)[1]

-

Palladium on Carbon (10 wt% loading, wet support) (10-20 wt% relative to substrate)[1]

-

Methanol (anhydrous, degassed)[1]

-

Celite® 545 filter aid[1]

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Purge a reaction flask (round bottom or hydrogenation bottle) with Argon for 5 minutes.

-

Add This compound (1.0 g, 5.6 mmol) to the flask.

-

Add Methanol (20 mL) carefully. Ensure the substrate is dissolved or well-suspended.

-

-

Catalyst Addition:

-

Safety Note: To prevent ignition, momentarily stop Argon flow or ensure a blanket of inert gas.[1]

-

Carefully add 10% Pd/C (100-200 mg) to the mixture. Tip: Add as a slurry in a small amount of water or toluene if dry handling is risky.

-

-

Hydrogenation:

-

Seal the vessel. Evacuate the headspace and backfill with Hydrogen (H2) three times.

-

Method A (Balloon): Attach a double-layered balloon filled with H2. Stir vigorously at Room Temperature (RT) for 4-12 hours.

-

Method B (Parr Shaker): Pressurize to 30 psi. Shake at RT for 2-4 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The starting material (yellow/orange) should disappear, leaving a potentially colorless or pale fluorescent solution.[1]

-

-

Workup (Strictly Anaerobic):

-

Crucial Step: The product oxidizes instantly upon exposure to air, turning the solution dark purple/brown.[1]

-

Prepare a Celite pad in a sintered glass funnel. Flush the receiving flask with Argon.

-

Filter the reaction mixture through Celite under a blanket of Argon or Nitrogen.

-

Wash the filter cake with degassed Methanol (2 x 10 mL).

-

-

Isolation:

-

Concentrate the filtrate in vacuo (Rotary evaporator) at <40°C.

-

Product: 4,7-Diaminoindazole is obtained as a solid (often dark due to trace oxidation).[1]

-

Storage: Store immediately at -20°C under Argon.

-

Alternative Protocol: Iron-Mediated Reduction (Route B)[1]

Recommended for halogenated substrates (e.g., 6-chloro derivatives) to prevent dehalogenation.[1]

Procedure

-

Dissolve This compound (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v).

-

Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).

-

Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

-

Workup: Cool to RT. Filter through Celite to remove Iron oxide sludge. Wash with hot Ethanol.

-

Concentrate the filtrate. The residue may contain inorganic salts; re-dissolve in EtOAc, wash with brine, dry over Na2SO4, and concentrate.[1]

Purification & Characterization Strategy

Due to the instability of the free base, it is often advantageous to isolate the product as a hydrochloride salt or use it immediately in the next step (e.g., cyclization or amide coupling).[1]

Workflow Diagram

Figure 2: Decision matrix for the isolation and handling of 4,7-diaminoindazole.

Analytical Data (Expected)

-

1H NMR (DMSO-d6): Diagnostic signals include the disappearance of the low-field nitro-associated protons and the appearance of a broad singlet (NH2) around 4.0-6.0 ppm.[1] The aromatic protons (H-5, H-6) will shift upfield due to the electron-donating effect of the new amino group.[1]

-

MS (ESI+): Calculated Mass for C7H8N4: 148.07. Expected [M+H]+: 149.1.

-

Appearance: Pale solid (pure) to dark purple/black (oxidized).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Poisoned catalyst or insufficient H2 pressure.[1] | Add fresh catalyst (carefully!); increase pressure to 50 psi; ensure solvent is sulfur-free.[1] |

| Product turns black | Rapid oxidation of the electron-rich diamine.[1] | Perform all workups under N2/Ar. Add antioxidants (e.g., ascorbic acid) if compatible with next step.[1] |

| Dehalogenation | Pd/C removes Cl/Br/I substituents.[1] | Switch to Route B (Fe/NH4Cl) or SnCl2 reduction.[1] |

| Low Yield | Product trapped in Celite or inorganic salts.[1] | Wash filter cakes thoroughly with hot MeOH or EtOAc.[1] |

References

-

Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt.[1][2] 16(24), 6348-6353.[1] Link (Demonstrates the utility of the 4,7-diamine scaffold and oxidation to quinones).[1]

-

Chemical Communications. (2011). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[1] 47, 7821-7823.[1] Link (General indazole synthesis background).

-

PubChem Compound Summary. (2025). 7-Nitroindazole.[3][4][5][6][7][8]Link (Precursor safety and properties).[1]

-

BldPharm Technical Data. (2025). This compound MSDS.Link (Physical properties of the starting material).

-

Journal of Organic Chemistry. (2023). Recent Advances in the Synthesis of Indazoles. 88, 13049-13056.[1] Link (Broad review of indazole chemistry).

Sources

- 1. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 2. jk-sci.com [jk-sci.com]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-nitro-1H-indazole| Ambeed [ambeed.com]

- 5. 223555-95-1,3-(4-Bromophenyl)oxazolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Home Page | BIOZOL [biozol.de]

- 7. CN115509088B - Ester type photosensitive polyimide composite material, preparation method and semiconductor device - Google Patents [patents.google.com]

- 8. 乐研 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Aminoindazole Derivatives

Abstract

The 4-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., FGFR, IDO1 inhibitors). However, functionalizing this scaffold via Suzuki-Miyaura cross-coupling presents significant challenges due to the nucleophilic 4-amino group and the acidic N1-proton, both of which can poison palladium catalysts. This Application Note details two distinct protocols: Route A (Robust Protection Strategy) for maximum reliability in scale-up, and Route B (Direct Coupling) utilizing Third-Generation Buchwald Precatalysts (XPhos Pd G3) for rapid analog generation without protecting groups.

Technical Background & Challenges

The Chemo-Selectivity Paradox

The primary failure mode in coupling 4-aminoindazoles is catalyst deactivation .

-

N-Coordination: The free primary amine at C4 and the pyridine-like nitrogen (N2) can displace phosphine ligands on the Pd(0) species, forming inactive "Pd-amine" complexes.

-

Acidic Interference: The N1-H (

) is deprotonated by the base required for the Suzuki cycle, creating an indazolyl anion that can undergo competing N-arylation or form stable, unreactive Pd-amidates.

Mechanistic Solution

To overcome this, we must either mask the nitrogens (Route A) or use sterically demanding, electron-rich ligands that prevent amine coordination (Route B).

Figure 1: Decision matrix for 4-aminoindazole coupling. Route A is preferred for scale; Route B for speed.

Experimental Protocols

Route A: The "Gold Standard" (Protected)

Best for: Scale-up (>5g), GMP synthesis, and substrates with sensitive functionalities. Concept: Orthogonal protection of N1 (THP) and N4 (Boc) eliminates catalyst poisoning and solubility issues.

Step 1: Protection Sequence[1]

-

N1-Protection: Treat 4-nitroindazole with DHP (3.0 equiv) and p-TsOH (cat.) in DCM to install the THP group.

-

Reduction:

, Pd/C to yield 1-THP-4-aminoindazole. -

N4-Protection: Treat with

(1.1 equiv), TEA in THF to yield 1-THP-4-(Boc-amino)indazole .

Step 2: Suzuki Coupling Protocol[2]

-

Substrate: 1-THP-4-(Boc-amino)-6-bromoindazole (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.15 M concentration)

Procedure:

-

Charge a reaction vessel with the protected halide, boronic acid, and

. -

Evacuate and backfill with

(3 cycles). -

Add degassed 1,4-Dioxane and aqueous

. -

Heat to 90°C for 4–6 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Deprotection: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h to remove both THP and Boc groups simultaneously.

Route B: The "Direct" Method (Advanced)

Best for: MedChem library generation (<100mg), rapid SAR exploration.

Concept: Utilizing XPhos Pd G3 , a precatalyst that releases the active

Protocol

-

Substrate: 4-amino-6-bromoindazole (Unprotected)

-

Boronic Acid: Aryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base:

(3.0 equiv, solid or 0.5M aq) -

Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1)[3]

Procedure:

-

Add substrate, boronic acid, base, and XPhos Pd G3 to a microwave vial.

-

Seal and purge with Argon.

-

Add solvent (degassed).

-

Thermal: Heat at 80°C for 2–4 hours.

-

Note: n-Butanol is preferred for unprotected aminoindazoles due to superior solubility compared to pure dioxane or toluene [2].

-

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase prep-HPLC (acidic mobile phase).

Comparative Data & Optimization

The following table summarizes optimization studies performed on a model substrate (4-amino-6-bromoindazole + Phenylboronic acid).

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |

| 1 | DME/ | 15% | High SM recovery; Catalyst poisoning. | |||

| 2 | SPhos | Tol/ | 55% | Better, but solubility issues. | ||

| 3 | XPhos Pd G3 | XPhos | n-BuOH/ | 82% | Recommended Route B. | |

| 4 | dppf | Dioxane/ | 92% | Using Route A (Protected SM). |

Mechanism & Workflow Visualization

The superiority of XPhos Pd G3 lies in its activation pathway. Unlike Pd(II) salts which require reduction (often by the boronic acid, wasting reagent), G3 precatalysts undergo rapid reductive elimination to generate the active species.

Figure 2: Operational workflow for selecting the appropriate synthesis pathway.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Protodeboronation | Unstable boronic acid (common with 2-heteroaryl boronates). | Switch to Potassium Trifluoroborate ( |

| Low Conversion (Route B) | Catalyst deactivation by oxidation. | Ensure rigorous degassing. Use XPhos Pd G3 specifically, not G2, as G3 is more air-stable during weighing. |

| N-Arylation Byproduct | Chan-Lam type side reaction. | Remove Copper traces (if used in previous steps). Ensure the reaction is strictly anaerobic. |

| Insolubility | High polarity of aminoindazole. | Switch solvent to n-Butanol or add 10% DMF to the Dioxane mixture. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link

-

Lutz, M. R., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2017. Link

-

Sigma-Aldrich. "XPhos Pd G3 Product Information & Application Guide." Link

-

Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002.[4] Link

Sources

Application Notes & Protocols: 7-Nitro-1H-indazol-4-amine as a Foundational Intermediate for Heterocyclic Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] Its unique structure, particularly its ability to act as an ATP mimic, allows it to form critical hydrogen bonds within the hinge region of kinase active sites.[3] This guide provides a detailed technical overview of 7-nitro-1H-indazol-4-amine, a key intermediate that embodies the structural features required for elaboration into complex heterocyclic drugs. We will explore its synthesis, physicochemical properties, and the strategic chemical transformations that convert it into advanced drug precursors. The protocols herein are designed for researchers in drug development and process chemistry, offering not just procedural steps but also the underlying chemical logic to ensure robust and reproducible outcomes.

The Strategic Importance of the Indazole Scaffold

Indazole-containing derivatives are central to modern pharmacology, particularly in the development of targeted cancer therapies.[1] Drugs like Pazopanib (a multi-target tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) and Axitinib (a selective VEGFR inhibitor) feature the indazole core.[3][4] The significance of this scaffold lies in its bioisosteric relationship with purine bases, enabling it to function as a "hinge-binder" in the ATP-binding pocket of kinases.

The specific substitution pattern of the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The presence of both a nitro group and an amino group on the benzene portion of the indazole, as in this compound, offers orthogonal chemical handles for sequential functionalization, making it a highly versatile building block.

Figure 1: Conceptual diagram illustrating how the indazole core mimics ATP to bind to the kinase hinge region, thereby inhibiting its function.

Physicochemical and Safety Profile

Accurate characterization and safe handling are prerequisites for successful synthesis. This compound is a stable crystalline solid, but like many nitroaromatic and amino compounds, requires careful handling.

Properties Overview

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₆N₄O₂ | - |

| Molecular Weight | 178.15 g/mol | - |

| Appearance | Expected to be a yellow to orange crystalline solid | [5] |

| Melting Point | >200 °C (Decomposition may occur) | [5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Ethanol) | [5] |

Note: Data is based on the parent compound 7-nitro-1H-indazole and general properties of related structures. Empirical verification is required.

Safety and Handling

Nitroaromatic compounds and aromatic amines are often toxic and require specific handling procedures.

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).[6]

-

Toxicology: Assumed to be toxic if swallowed or inhaled and may cause skin and eye irritation.[7] Chronic exposure to related aromatic amines can pose long-term health risks.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[5][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[8]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through a multi-step sequence starting from a readily available substituted toluene. The general strategy involves nitration, functional group manipulation, and a key reductive cyclization step to form the indazole ring.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]

- 5. Buy 7-Nitro-1H-Indazole, Pharmaceutical-Grade 7-Nitro-1H-Indazole at Best Price [forecastchemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Application Note: Synthesis of Azo Dyes Derived from 7-Nitro-1H-indazol-4-amine

Executive Summary

This guide details the synthesis of azo dyes utilizing 7-nitro-1H-indazol-4-amine (CAS: 918961-25-8) as the diazo component. While azo coupling is a staple of dye chemistry, this specific scaffold presents unique challenges due to the electronic deactivation of the primary amine by the nitro group at position 7 and the inherent electron-deficiency of the indazole ring.

Standard aqueous diazotization methods (HCl/NaNO₂) often fail with such substrates due to poor solubility and insufficient basicity of the amine. This protocol introduces a Nitrosylsulfuric Acid route, ensuring complete diazotization and high-yield coupling. These dyes are of significant interest in pharmaceutical research as potential prodrugs, antibacterial agents, and labeling reagents for biological assays.

Pre-Formulation & Material Science

Chemical Profile: this compound

The starting material is a deactivated heterocyclic amine.[1] Understanding its electronic properties is crucial for reaction design.

| Property | Description | Implication for Synthesis |

| Structure | Indazole core, 4-amino, 7-nitro | High stability, low nucleophilicity of the amine. |

| Basicity | Significantly lower than aniline | Will not protonate fully in dilute mineral acids; requires anhydrous acidic media for dissolution. |

| Solubility | Poor in water/dilute acid; Soluble in DMSO, DMF, Conc. H₂SO₄ | Critical: Diazotization must occur in a solvent that solubilizes the free base. |

| Reactivity | Deactivated nucleophile | Requires a potent nitrosating agent (Nitrosonium ion, NO⁺) rather than nitrous acid (HNO₂). |

Safety & Handling

-

Diazonium Salts: Potentially explosive if allowed to dry.[2] Keep in solution at 0–5 °C.

-

Nitro Compounds: Often toxic and potential sensitizers. Handle in a fume hood.

-

Sulfuric Acid: Corrosive. Exothermic reaction with water; always add acid to water (or ice) during workup.

Core Protocol: Diazotization

Objective: Convert this compound into its corresponding diazonium bisulfate salt.

Rationale: Due to the electron-withdrawing nature of the 7-nitro group, the 4-amino group is weakly basic. We utilize Nitrosylsulfuric acid (HSO₄NO) generated in situ using sodium nitrite in concentrated sulfuric acid. This method avoids hydrolysis and ensures the formation of the reactive diazonium species.[2]

Reagents

-

This compound (10 mmol, ~1.78 g)

-

Sodium Nitrite (NaNO₂), dried (11 mmol, 0.76 g)

-

Concentrated Sulfuric Acid (H₂SO₄) (15–20 mL)

-

Propionic acid or Acetic acid (Optional co-solvent for solubility)

-

Urea (for quenching excess nitrous acid)

Step-by-Step Methodology

-

Preparation of Nitrosylsulfuric Acid:

-

Cool 15 mL of concentrated H₂SO₄ to 0–5 °C in a three-necked round-bottom flask equipped with a thermometer and mechanical stirrer.

-

Add sodium nitrite (NaNO₂) in small portions over 15 minutes. Ensure the temperature does not exceed 10 °C.

-

Observation: The solution may turn slightly viscous. Stir until fully dissolved (approx. 30 mins) to form the nitrosonium ion (NO⁺).

-

-

Amine Addition:

-

Dissolve or finely suspend this compound in 10 mL of cold H₂SO₄ (or a mixture of H₂SO₄/Acetic Acid 1:1 if solubility is stubborn).

-

Add the amine solution dropwise to the nitrosylsulfuric acid mixture, maintaining the temperature strictly between 0–5 °C .

-

Mechanistic Note: The deactivated amine reacts with the highly electrophilic NO⁺ species.

-

-

Digestion:

-

Stir the mixture at 0–5 °C for 2 hours. The mixture should become clear or translucent, indicating the formation of the diazonium salt.

-

Validation: Take a drop of the reaction mixture and add it to a starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (required to drive the reaction to completion).

-

-

Quenching:

-

Add a small amount of urea (approx. 0.1 g) to the mixture to destroy excess nitrous acid. This prevents side reactions during the coupling step.

-

Core Protocol: Azo Coupling

Objective: Couple the diazonium salt with an electron-rich aromatic system (Coupler) to form the azo dye.[2][3]

We describe two variations based on the coupler type:

-

Method A: Coupling with Phenols (e.g., 2-Naphthol) - Alkaline Coupling

-

Method B: Coupling with Amines (e.g., N,N-Dimethylaniline) - Acidic/Buffered Coupling

Method A: Coupling with 2-Naphthol (Alkaline)

-

Coupler Preparation:

-

Coupling Reaction:

-

Pour the cold diazonium sulfate solution (from Section 3) very slowly into the vigorously stirred naphthol solution.

-

Critical Control: Monitor pH.[5] Add additional NaOH/Na₂CO₃ as needed to keep the pH alkaline (pH > 8). The diazonium salt is acidic; rapid addition without buffering will crash out the coupler or decompose the diazonium.

-

Observation: A deep red/orange precipitate (the azo dye) will form immediately.

-

-

Workup:

-

Stir for 1 hour at 0–5 °C, then allow to warm to room temperature over 2 hours.

-

Adjust pH to ~7 with dilute HCl to ensure the dye is fully precipitated and free of salts.

-

Filter the solid under vacuum.[5] Wash copiously with cold water.

-

Method B: Coupling with N,N-Dimethylaniline (Acidic)

-

Coupler Preparation:

-

Dissolve N,N-dimethylaniline (10 mmol, 1.21 g) in 10 mL of dilute acetic acid or dilute HCl.

-

Cool to 0–5 °C.

-

-

Coupling Reaction:

-

Add the diazonium solution to the amine solution slowly.

-

Buffer the reaction with Sodium Acetate (solid or saturated solution) to maintain pH 4–6.

-

Note: Coupling with amines is fastest in weakly acidic media. Strong acid protonates the coupler (deactivating it), while base decomposes the diazonium.

-

-

Workup:

-

Stir for 2 hours. Neutralize with Na₂CO₃ to precipitate the free base form of the dye.

-

Filter and wash with water.[5]

-

Visualization: Reaction Workflow & Mechanism[3][6]

Synthesis Pathway Diagram

Caption: Step-by-step synthesis workflow highlighting the critical nitrosylsulfuric acid pathway for deactivated amines.

Characterization & Troubleshooting

Analytical Validation

| Technique | Expected Result | Purpose |

| UV-Vis Spectroscopy | Strong absorption λmax 400–550 nm | Confirm extended conjugation (Azo chromophore). |

| FT-IR | -N=N- stretch at 1400–1450 cm⁻¹ | Verify formation of the azo linkage. |

| ¹H NMR (DMSO-d₆) | Downfield shift of aromatic protons | Confirm substitution pattern and absence of primary amine protons. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitate | pH incorrect during coupling | Adjust pH (Acetate for amines, Carbonate for phenols). |

| Low Yield | Incomplete diazotization | Use Nitrosylsulfuric acid method; increase digestion time. |

| Tar/Decomposition | Temperature > 10 °C | Maintain strict ice-bath control; add reagents slower. |

| Explosion Risk | Dry diazonium salt | NEVER isolate the diazonium salt. Use immediately in solution. |

References

-

Organic Chemistry Portal. (n.d.). Diazotisation: Mechanism and Protocols. Retrieved October 26, 2023, from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved October 26, 2023, from [Link]

-

ResearchGate. (2019).[4] Synthesis of Azo Dyes: Method and Diazotization Principles. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

solving solubility issues of 7-nitro-1H-indazol-4-amine in aqueous buffers

Topic: Troubleshooting Solubility & Formulation for 7-Nitro-1H-indazol-4-amine CAS: 918961-25-8 Molecular Weight: 178.15 g/mol [1][2]

Introduction: The Solubility Paradox

Welcome to the technical support guide for This compound . This compound presents a classic medicinal chemistry challenge: it is a planar, aromatic, amphoteric molecule that is predominantly neutral at physiological pH (7.4).

The presence of the electron-withdrawing nitro group at position 7 and the amine at position 4 creates a "push-pull" electronic system that stabilizes the crystal lattice but drastically reduces aqueous solubility.[1][2] This guide provides field-proven protocols to overcome these physicochemical barriers without compromising biological integrity.

Part 1: Physicochemical Profiling (The "Why")[2]

Q: Why does this compound precipitate immediately in PBS or media?

A: The precipitation is driven by its ionization state.[1][2] At pH 7.4, the molecule exists almost exclusively as a neutral species , which is the least soluble form.

-

The 4-Amine (Basic): The pKa of the conjugate acid is estimated to be very low (< 3.[1]0) due to the electron-withdrawing effect of the 7-nitro group and the indazole core.[1] At pH 7.4, it is deprotonated (neutral).[2]

-

The 1-NH (Acidic): The pKa of the indazole proton is typically >10.[1][3] Even with the nitro group increasing acidity, it remains protonated (neutral) at pH 7.4.

-

Result: Lacking a net charge to interact with water dipoles, the hydrophobic aromatic rings stack (pi-pi stacking), leading to rapid aggregation and precipitation [1, 2].[2]

Q: Can I adjust the pH to solubilize it?

A: Only if your assay tolerates extreme pH levels, which is rarely the case for biological studies.

-

To protonate (Solubilize as Cation): You would need a pH < 2.[2]

-

To deprotonate (Solubilize as Anion): You would need a pH > 10.[2]

-

Recommendation: Do not rely on pH adjustment alone.[1] Use co-solvents or complexing agents (see Part 2).[1]

Part 2: Formulation Protocols (The "How")

Method A: The "Solvent Shift" (Standard In Vitro Assays)

Best for: Cellular assays (IC50), enzyme kinetics (< 100 µM final concentration).

The Logic: Dissolve in a water-miscible organic solvent (DMSO) first, then dilute rapidly into aqueous buffer to kinetically trap the molecules before they can crystallize.[2]

Protocol:

-

Stock Preparation: Dissolve solid compound in anhydrous DMSO to 10–50 mM .[1][2] Vortex until clear (yellow/orange solution).

-

Note: If particles persist, sonicate at 40°C for 5 minutes.[2]

-

-

Intermediate Dilution (Critical Step): Do NOT add the 100% DMSO stock directly to the cell media.[2]

-

Prepare a 10x or 100x intermediate in the buffer/media.[2]

-

Example: To achieve 10 µM final, dilute 10 mM stock 1:100 into media (100 µM intermediate), mix rapidly, then dilute 1:10 to final.

-

-

Final Solvent Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Method B: The "Triple Co-Solvent" System (Animal/High-Conc Studies)

Best for: In vivo IP/IV injection or high-concentration stock solutions.[1][2]

The Logic: Water alone causes precipitation. PEG 400 acts as an interfacial tension reducer, and Tween 80 prevents micro-crystal growth.

Protocol:

-

Weigh: 5 mg of this compound.

-

Dissolve: Add 5% DMSO (relative to final volume) and vortex until fully dissolved.

-

Stabilize: Add 40% PEG 400 and vortex. The solution should remain clear.

-

Dilute: Slowly add 55% Saline (0.9%) or water while vortexing.

Method C: Cyclodextrin Complexation (The Gold Standard)

Best for: Sensitive biological assays where organic solvents (DMSO) must be minimized.[2]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic indazole core from water while the hydrophilic exterior ensures solubility.[1][2]

Protocol:

-

Prepare 20% (w/v) HP-β-CD in PBS or water.[1][2] Filter sterilize (0.22 µm).

-

Dissolve compound in a minimal volume of DMSO (e.g., 20 mM stock).[2]

-

Add the DMSO stock dropwise to the HP-β-CD solution with vigorous stirring.

-

Incubate/Shake at room temperature for 30 minutes to allow equilibrium complexation.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration and assay sensitivity.

Part 4: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Crash-out" effect: Rapid change in polarity when adding DMSO stock to water.[1] | 1. Vortex the buffer while adding the stock.2. Use an intermediate dilution step (Method A).3. Warm the buffer to 37°C before addition. |

| Precipitation after freezing | DMSO absorbs water from air (hygroscopic), causing local precipitation. | 1. Aliquot stocks into single-use vials.2. Store at -20°C with desiccant.3. Sonicate thawed samples for 5 mins before use.[1] |

| Cell Toxicity / Cell Death | DMSO concentration > 0.5% or compound precipitation on cell membranes. | 1. Reduce final DMSO to < 0.1%.2. Switch to Method C (Cyclodextrin) which is non-toxic.3. Check for crystals under microscope; crystals can mechanically damage cells. |

| Inconsistent IC50 data | Compound adhering to plastic tips or plates (hydrophobic binding). | 1. Use Low-Retention pipette tips.2. Use glass vials for intermediate dilutions.3. Add 0.05% Tween-20 to assay buffer to prevent surface adsorption.[1][2] |

Part 5: Solvent Compatibility Matrix

| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Usage Note |

| Water / PBS | Poor | < 0.1 mg/mL | Not suitable for stock preparation.[1] |

| DMSO | Excellent | ~50 mg/mL | Standard stock solvent. Hygroscopic. |

| Ethanol | Good | ~10-20 mg/mL | Alternative to DMSO, but evaporates faster.[1] |

| DMF | Excellent | ~50 mg/mL | Toxic; use only if DMSO fails.[1] |

| PEG 400 | Moderate | ~5-10 mg/mL | Use as a co-solvent (Method B).[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1893, 7-Nitroindazole. Retrieved from [Link][2]

Sources

Technical Guide: Thermodynamic Optimization of Indazole Ring Closure

This guide serves as a technical resource for optimizing reaction thermodynamics in indazole synthesis. It is designed for bench scientists requiring immediate, actionable troubleshooting for yield optimization and impurity management.

Executive Summary

Temperature in indazole synthesis is not merely an energy source; it is a selectivity switch . In classical condensation, it drives dehydration; in metal-catalysis, it balances oxidative addition against catalyst death; and in the Davis-Beirut reaction, it dictates the divergence between indazoles, indazolones, and side-products like cinnolines. This guide deconstructs these thermal parameters to help you recover stalled reactions and minimize decomposition.

Module 1: The Davis-Beirut Reaction (2H-Indazoles)

The Issue: Users often default to the original base-mediated thermal protocol (

Mechanism & Thermal Logic

The reaction proceeds via a nitroso-imine intermediate.[1] High thermal energy (

-

Thermal Route (Base): Requires

.[1][2][3] High risk of side products (cinnolines). -

Photochemical Route (Light): Proceeds at

.[1] Bypasses high-energy transition states, preserving halogenated substrates. -

Acid-Catalyzed Route: Proceeds at Room Temperature (RT) .[4] Extremely fast (

min) for specific substrates.[4]

Optimization Workflow

If your base-mediated reaction at reflux is failing (low yield/tarring), stop heating . Switch to the photochemical or acid-catalyzed modification.

Figure 1: Decision matrix for selecting the thermodynamic driver in Davis-Beirut cyclization.

Protocol: Photochemical Switch (Low-Temp)

-

Dissolve o-nitrobenzyl amine in MeOH or PBS (Phosphate Buffered Saline).

-

Irradiate with a 365 nm UV LED or standard halogen lamp.

-

Maintain Temperature:

using a water bath or fan. -

Monitor: Disappearance of the nitro group. Yields typically improve by 20-30% compared to the

thermal method for sensitive substrates [1].

Module 2: Pd-Catalyzed Cross-Coupling (N-N Bond Formation)

The Issue: "Black metal" precipitation and stalled conversion at reflux.

Thermal Sweet Spot:

For Palladium-catalyzed intramolecular amination (e.g., Buchwald-Hartwig type cyclization of hydrazones), temperature manages the turnover frequency (TOF).

- : Incomplete conversion; oxidative addition is rate-limiting.

- : Optimal.[2][3] Balances activation energy with ligand stability.

- : Catalyst death (Pd aggregation) and dehalogenation of substrates.

Data: Temperature vs. Yield (Suzuki-Miyaura Indazole Functionalization)

Data derived from optimization studies on 1-butyl-1H-indazole-3-carboxamide derivatives [2].

| Temperature ( | Yield (%) | Observation |

| 60 | 35 | Incomplete conversion after 24h |

| 80 | 68 | Slow kinetics |

| 100 | 92 | Full conversion, clean profile |

| 120 | 75 | Impurities observed, catalyst precipitation |

Troubleshooting Guide

Q: My reaction turns black and stops at 50% conversion. A: This is "Pd-black" formation, indicating ligand dissociation caused by excessive heat or insufficient ligand concentration.

-

Fix: Lower temperature to

exactly. -

Fix: Add a "ligand booster" (e.g., 10% extra PPh3 or XPhos) if you must run

. -

Protocol Note: "On-water" protocols using Pd(OAc)2/PPh3 are robust at exactly

but fail at open-flask reflux due to temperature fluctuations [3].

Module 3: Classical Condensation (Hydrazines + Carbonyls)

The Issue: Managing the exotherm and water removal.

The Rule

In the reaction of 1,3-dicarbonyls or o-haloaryl carbonyls with hydrazines, water is a byproduct. The reaction is reversible. You must exceed the boiling point of water to drive the equilibrium (Le Chatelier’s principle), but avoid decomposing the hydrazine.

-

Solvent Choice: PEG-400 or DMF allows heating to

without pressure vessels. -

Impact of Overheating: At

, phenylhydrazines undergo decomposition (tarring) and redox disproportionation.

Comparative Analysis: Solvent & Temperature

Based on catalyst-free synthesis in PEG-400 [4].

| Entry | Temperature | Yield | Status |

| 1 | 65% | Kinetic trap (slow) | |

| 2 | 82% | Good | |

| 3 | 95% | Optimal Thermodynamic Sink | |

| 4 | 88% | Side reactions (decomposition) |

Module 4: Widman-Stoermer (Diazotization)

The Issue: Explosion risk and loss of nitrogen gas.

The "Cold-then-Hot" Protocol

Unlike the previous methods, this synthesis cannot start hot. It requires a strict biphasic thermal profile.

-

Phase 1 (Diazotization): Must occur at

.-

Why? Diazonium salts are thermally unstable. Above

, they lose

-

-

Phase 2 (Cyclization): Controlled warming to RT or

.-

Why? The intramolecular attack of the carbon nucleophile onto the diazonium nitrogen requires overcoming a small activation barrier.

-

Critical Warning: Never heat a Widman-Stoermer reaction to reflux immediately. You will generate rapid gas evolution (

Visual Summary: Global Temperature Strategy

Figure 2: Global thermal set-points for major indazole synthetic pathways.

References

-

Davis-Beirut Photochemistry: Kurth, M. J., et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research, 2020.

-

Suzuki Coupling Optimization: "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling."[5] RSC Advances, 2024.

-

Pd-Catalysis on Water: "“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole." Molecules, 2012.[6]

-

Condensation in PEG-400: "Catalyst-free synthesis of (7E)-7-benzylidene-3,3a,4,5,6,7-hexahydro-2,3-diphenyl-2H-indazole derivatives in PEG-400." ResearchGate, 2013.

Sources

- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indazole synthesis [organic-chemistry.org]

Technical Support Center: Catalytic Hydrogenation of 7-nitro-1H-indazol-4-amine

Welcome to the technical support center for the synthesis of 4,7-diamino-1H-indazole via the catalytic hydrogenation of 7-nitro-1H-indazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. As your Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to help you achieve a safe, efficient, and successful reaction.

The reduction of the nitro group in this compound presents a unique set of challenges primarily due to the molecular structure. The presence of the free amine at the 4-position and the basic nitrogen atoms within the indazole ring can lead to catalyst poisoning.[1] Furthermore, the hydrogenation of aromatic nitro compounds can proceed through thermally unstable hydroxylamine intermediates, which pose a significant safety risk if they accumulate.[2][3] This guide provides a systematic approach to troubleshoot and optimize this critical reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the catalytic hydrogenation of this compound in a direct question-and-answer format.

Question 1: My reaction shows little to no conversion of the starting material. What are the primary checks?

When a hydrogenation reaction fails to initiate or stalls, a systematic check of the fundamental reaction parameters is the most effective approach. Often, the issue is mechanical or related to reagent quality rather than a complex chemical problem.

Below is a logical workflow to diagnose a stalled reaction.

Caption: Troubleshooting workflow for a stalled hydrogenation.

Question 2: The reaction starts but then stops before completion. Is this catalyst poisoning?

Yes, this is a classic symptom of catalyst poisoning. In this specific reaction, the primary suspects are nitrogen-containing compounds, which can strongly adsorb to the active sites on the metal catalyst surface, preventing the substrate and hydrogen from binding.[1]

-

Poisoning by the Substrate/Product: The amino group on the starting material and the resulting diamino product have lone pairs of electrons that can irreversibly bind to the palladium or platinum surface. The product, 4,7-diamino-1H-indazole, is often a stronger poison than the starting material.

-

Poisoning by Impurities: Trace impurities containing sulfur (e.g., thiols) or other heavy metals from previous synthetic steps can completely deactivate the catalyst.[4]

Solutions:

-

Increase Catalyst Loading: A straightforward, albeit costly, approach is to increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%). This provides more active sites, some of which will remain available even as poisoning occurs.

-

Use a Poison-Resistant Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) is often more resistant to poisoning by amines than palladium-based catalysts.[5][6] Switching to PtO2, especially under acidic conditions, can be highly effective.

-

Acidic Additives: Adding a stoichiometric amount of a non-coordinating acid like acetic acid or a catalytic amount of a strong acid like HCl can protonate the basic nitrogen centers. The resulting ammonium salts have a much lower affinity for the catalyst surface, mitigating the poisoning effect.[7]

Question 3: My reaction mixture has developed a dark color, and I'm seeing multiple spots on my TLC. What are these side products?

The development of dark colors (often red, orange, or brown) is indicative of the formation of dimeric intermediates. The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[3]

Reaction Pathway and Side Products: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂

These highly reactive intermediates can condense with each other, especially if the hydrogenation is slow or hydrogen concentration on the catalyst surface is low, leading to side products:

-

Azoxy compounds: Ar-N(O)=N-Ar (from condensation of nitroso and hydroxylamine)

-

Azo compounds: Ar-N=N-Ar (from reduction of azoxy or condensation of nitroso and amine)

-

Hydrazo compounds: Ar-NH-NH-Ar (from partial reduction of azo)

Solutions:

-

Improve Mass Transfer: Ensure vigorous stirring (>800 RPM) to maximize the hydrogen concentration at the catalyst surface.[8][9] This promotes the complete reduction to the amine before intermediates can couple.

-

Increase Hydrogen Pressure: Higher H₂ pressure increases the rate of reduction, minimizing the lifetime of the problematic intermediates.

-

Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the hydroxylamine intermediate, which is a highly exothermic and potentially dangerous event.[2] A moderate temperature (e.g., 40-50 °C) is often a good compromise.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for this reduction?

The "best" catalyst depends on a balance of activity, selectivity, cost, and resistance to poisoning. Palladium on carbon (Pd/C) is the most common choice for nitro group reductions due to its high activity and cost-effectiveness.[10] However, for this specific substrate, its susceptibility to amine poisoning is a major drawback.

| Catalyst | Pros | Cons | Typical Loading (w/w) |

| 5-10% Pd/C | High activity, cost-effective, good for general nitro reductions.[10] | Highly susceptible to poisoning by amines and sulfur.[4][11] Can be pyrophoric when dry. | 5 - 15% |

| PtO₂ (Adams') | More resistant to amine poisoning.[6][12] Effective under acidic conditions.[5][13] | Higher cost, generally lower activity than Pd/C. | 5 - 20% |

| Raney® Nickel | Very cost-effective, less prone to certain types of poisoning.[3][14] | Pyrophoric and requires careful handling.[15] May require higher pressures/temperatures. Lower chemoselectivity. | 10 - 50% |

Recommendation: Start with 10% Pd/C. If poisoning is observed, switch to PtO₂ in a solvent like ethanol or acetic acid.

Q2: How do I select the right solvent?

The ideal solvent should fully dissolve the starting material, be inert under the reaction conditions, and facilitate hydrogen transfer.

| Solvent | Rationale | Considerations |

| Ethanol/Methanol | Excellent polarity for dissolving the substrate and product. Protic nature can aid in the reaction. | Standard choice for many hydrogenations. Ensure use of anhydrous grade. |

| Ethyl Acetate (EtOAc) | Good general-purpose solvent. | Less polar, check substrate solubility. Can be used if transesterification is a concern with other substrates. |

| Acetic Acid (AcOH) | Acts as both solvent and acid promoter to mitigate catalyst poisoning.[7] | Can be difficult to remove during workup. May lead to N-acetylation of the product amine if not handled carefully post-reaction. |

| Tetrahydrofuran (THF) | Good solvent properties. | Can form explosive peroxides. Use freshly distilled or inhibitor-free grades. |

Q3: What are the critical safety precautions for this reaction?

-

Hydrogen Flammability: Hydrogen is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. Use a system that has been properly leak-tested.

-

Pyrophoric Catalysts: Palladium on carbon and especially Raney Nickel can ignite spontaneously in air when dry or saturated with hydrogen.[15] Never add a dry catalyst to a flammable solvent. The catalyst should be filtered carefully under a blanket of inert gas (N₂ or Ar) and kept wet with water or solvent until it is safely quenched.

-

Exothermic Hazard: The reduction of a nitro group is highly exothermic. The accumulation of hydroxylamine intermediates followed by their rapid decomposition can lead to a dangerous thermal runaway.[2][3] Monitor the reaction temperature and hydrogen uptake closely. For larger-scale reactions, ensure adequate cooling is available.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol provides a starting point for the reaction. Optimization of catalyst, solvent, pressure, and temperature may be required.

-

Vessel Preparation: To a hydrogenation vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the chosen catalyst (e.g., 10% Pd/C, 0.10 eq by weight).

-

Solvent Addition: Add the degassed solvent (e.g., Ethanol, ~20 mL per gram of substrate) via cannula.

-

System Purge: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen (repeat 3 times). Then, evacuate the atmosphere and backfill with hydrogen (repeat 3 times).

-